3-(1H-pyrrol-2-yl)benzoic acid
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Overview
Description
3-(1H-pyrrol-2-yl)benzoic acid is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-(1H-pyrrol-2-yl)benzoic acid involves several steps. One method involves the use of benzotriazol-1-ol and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in dichloromethane for 20 hours at ambient temperature . Other methods involve the use of LiAlH4 in tetrahydrofuran .Molecular Structure Analysis
The InChI code for 3-(1H-pyrrol-2-yl)benzoic acid is 1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14) .Physical And Chemical Properties Analysis
3-(1H-pyrrol-2-yl)benzoic acid is a solid substance . It has a molecular weight of 187.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Luminescent and Magnetic Properties
3-(1H-pyrrol-2-yl)benzoic acid and its derivatives have applications in the creation of luminescent and magnetic materials. Coordination polymers, created under hydrothermal conditions with lanthanide nitrates, exhibit unique structural, luminescent, and magnetic characteristics. These properties are particularly relevant in the development of materials with potential applications in fields like photonics and magnetic materials (Hou et al., 2013).
Catalysis in Organic Chemistry
Derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been utilized in the field of organic chemistry, particularly in catalytic processes. The compounds have been employed in the transfer hydrogenation of ketones and aldehydes in water, demonstrating their utility as catalysts in organic synthesis (Prakash et al., 2014).
Photophysical Properties
Certain derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been synthesized and studied for their photophysical properties. These properties are crucial in the development of materials for optical applications, such as luminescent sensors and light-emitting devices (Sivakumar et al., 2011).
Gas Sensing Applications
3-(1H-pyrrol-2-yl)benzoic acid derivatives have also found applications in gas sensing technologies. The ability of these compounds to switch between luminescent states in response to specific gases can be harnessed to create sensitive and rapid gas detectors, particularly for primary amines (Han et al., 2013).
Liquid Crystal Technologies
In the field of liquid crystal technology, derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been used to develop multifunctional materials. These compounds can form complex structures with unique properties, useful in the creation of advanced liquid crystal devices (Kishikawa et al., 2008).
Co-crystallization Studies
The compound has been studied in the context of co-crystallization, contributing to the understanding of molecular interactions and crystal engineering. These studies are significant for the development of new materials with tailored properties (Chesna et al., 2017).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-(1H-pyrrol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNRLHZSZPIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-2-yl)benzoic acid | |
CAS RN |
1329058-96-9 |
Source
|
Record name | 3-(1H-pyrrol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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